Bistellettadine A

Description

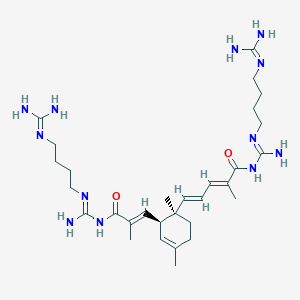

Structure

2D Structure

Properties

Molecular Formula |

C30H52N12O2 |

|---|---|

Molecular Weight |

612.8 g/mol |

IUPAC Name |

(2E,4E)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-5-[(1R,2S)-2-[(E)-3-[[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]amino]-2-methyl-3-oxoprop-1-enyl]-1,4-dimethylcyclohex-3-en-1-yl]-2-methylpenta-2,4-dienamide |

InChI |

InChI=1S/C30H52N12O2/c1-20-11-13-30(4,12-9-10-21(2)24(43)41-28(35)39-16-7-5-14-37-26(31)32)23(18-20)19-22(3)25(44)42-29(36)40-17-8-6-15-38-27(33)34/h9-10,12,18-19,23H,5-8,11,13-17H2,1-4H3,(H4,31,32,37)(H4,33,34,38)(H3,35,39,41,43)(H3,36,40,42,44)/b12-9+,21-10+,22-19+/t23-,30-/m0/s1 |

InChI Key |

GJLJUAOHBZWEOI-YTUCPFNOSA-N |

Isomeric SMILES |

CC1=C[C@H]([C@@](CC1)(C)/C=C/C=C(\C)/C(=O)NC(=NCCCCN=C(N)N)N)/C=C(\C)/C(=O)NC(=NCCCCN=C(N)N)N |

Canonical SMILES |

CC1=CC(C(CC1)(C)C=CC=C(C)C(=O)NC(=NCCCCN=C(N)N)N)C=C(C)C(=O)NC(=NCCCCN=C(N)N)N |

Synonyms |

bistellettadine A |

Origin of Product |

United States |

Isolation and Definitive Structural Characterization of Bistellettadine a

Source Organism Identification and Ecological Niche

Bistellettadine A was first isolated from a marine sponge of the genus Stelletta. researchgate.netacs.org Specifically, the source organism was identified as a Stelletta sp. collected from the Great Australian Bight in Southern Australia, at a depth of 90 meters. researchgate.netacs.org Marine sponges of the Stelletta genus are well-documented as a prolific source of structurally diverse and biologically active natural products. researchgate.net These organisms inhabit a wide range of marine environments and are known to produce a variety of secondary metabolites, often as a chemical defense mechanism.

Advanced Isolation and Purification Techniques for this compound

The isolation of this compound from the sponge biomass is a multi-step process requiring sophisticated separation methods. The general procedure involves:

Extraction: The collected sponge tissue is first homogenized and then subjected to solvent extraction to create a crude extract containing a mixture of various compounds. ajol.infonih.gov

Fractionation: This crude extract is then partitioned and subjected to bioassay-guided fractionation. This process separates the extract into simpler fractions based on the chemical properties of the constituents, such as polarity.

Purification: The active fractions are further purified using a series of chromatographic techniques. These methods typically include Column Chromatography (CC), Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound. ijpsonline.com The structure of this compound, a dimeric stellettadine, was identified along with a related compound, Bistellettadine B, from the sponge extract. acs.org

Comprehensive Spectroscopic Elucidation of the this compound Structure

The definitive molecular structure of this compound was determined through a combination of modern spectroscopic techniques. researchgate.net These non-destructive analytical methods provide detailed information about the connectivity and chemical environment of atoms within the molecule. ugr.es

High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of the compound. Further detailed structural information was obtained through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy experiments. researchgate.netacs.org The combination of these spectroscopic data allowed for the unambiguous assignment of the planar structure of this compound. acs.org

| Spectroscopic Technique | Purpose in Structure Elucidation |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the elemental composition and molecular weight. |

| ¹H NMR (Proton NMR) | Provides information about the number and chemical environment of hydrogen atoms. |

| ¹³C NMR (Carbon NMR) | Reveals the number and types of carbon atoms in the molecular skeleton. |

| 2D NMR (e.g., COSY, HMBC, HSQC) | Establishes the connectivity between atoms (C-H, C-C, and H-H correlations) to build the molecular framework. acs.org |

Assignment of Absolute and Relative Stereochemistry of this compound

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For this compound, its absolute stereochemistry was established through detailed spectral data analysis and chemical degradation studies. researchgate.net The relative stereochemistry of the molecule was further confirmed through its total synthesis. The synthesis of a racemic version, (±)-Bistellettadine A, was successfully achieved and involved a key stereospecific Diels-Alder reaction, which helped to confirm the spatial arrangement of the atoms. brandeis.edunih.gov

Synthetic Methodologies for Bistellettadine a

Total Synthesis Approaches to (±)-Bistellettadine A

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. e3s-conferences.orgias.ac.inairitilibrary.com For bistellettadine A, the primary disconnection involves a retro-Diels-Alder reaction, breaking the dimeric structure into two monomeric units. nih.gov This approach is based on the likely biosynthetic pathway where two molecules of a stellettadine A-like monomer undergo a Diels-Alder reaction to form the dimer. nih.gov

The retrosynthesis of (±)-bistellettadine A (1a) envisions its formation from the dimerization of two molecules of a monomeric guanidine (B92328) precursor (8a or 8b). nih.gov This monomer, in turn, can be prepared from the corresponding trienoic acid (10). nih.gov The trienoic acid is accessible through the hydrolysis of its ester (11), which is formed via a Wittig reaction between trienal (12) and ylide (13). nih.gov An alternative strategy considers the Diels-Alder reaction of the trienoic acid or its ester to first form the dicarboxylic acid (9a), which is then elaborated to this compound. nih.gov

| TGT | Precursor 1 | Precursor 2 |

| (±)-Bistellettadine A (1a) | Monomeric guanidine (8a or 8b) | Monomeric guanidine (8a or 8b) |

| Monomeric guanidine (8a) | Trienoic acid (10) | |

| Trienoic acid (10) | Ester (11) | |

| Ester (11) | Trienal (12) | Ylide (13) |

| (±)-Bistellettadine A (1a) | Dicarboxylic acid (9a) | |

| Dicarboxylic acid (9a) | Trienoic acid (10) or Ester (11) |

A significant innovation in the synthesis of this compound was the development of a templated intramolecular Diels-Alder reaction. nih.govbrandeis.edunih.govresearcher.lifeacs.org This strategy was devised to overcome the poor stereoselectivity observed in the intermolecular dimerization of the monomeric precursors, which yielded a nearly equimolar mixture of diastereomers. oup.com

In this innovative approach, two molecules of the trienoic acid monomer were esterified with o-xylylene (B1219910) dibromide to form a bis-ester. nih.govbrandeis.edunih.govresearcher.life This tethered diester then underwent a templated intramolecular Diels-Alder reaction to stereospecifically afford a 16-membered macrodiolide. nih.govoup.com This macrocycle formation proceeded with complete stereocontrol, a result supported by molecular mechanics calculations. nih.gov The desired cis relationship between the two unsaturated side chains on the cyclohexene (B86901) ring was exclusively obtained. nih.gov Subsequent hydrolysis of the macrodiolide and elaboration of the side chains completed the synthesis of this compound. nih.govbrandeis.edunih.govresearcher.life

This templated approach represents a remarkable methodological advancement, converting a low-selectivity intermolecular reaction into a highly stereospecific intramolecular cyclization. nih.govoup.com

The key challenge in the synthesis of this compound is controlling the stereochemistry of the Diels-Alder dimerization. nih.gov While the biosynthesis likely controls this stereochemistry, early synthetic attempts at intermolecular dimerization of the monomeric acid or ester resulted in poor diastereoselectivity, producing a 5:4 mixture of the desired cis-adduct and the trans-adduct. oup.com

The breakthrough in stereocontrol was the templated intramolecular Diels-Alder reaction, which proceeded with complete diastereoselectivity to give the macrodiolide with the correct cis stereochemistry. nih.govacs.orgoup.com This high level of stereocontrol is a direct consequence of the template holding the two reacting diene/dienophile partners in the correct orientation for the desired cycloaddition. nih.gov

While the reported total syntheses have focused on the racemic form, (±)-bistellettadine A, the development of a chiral template for the Diels-Alder reaction could potentially lead to an enantioselective synthesis. oup.com This would allow for the specific synthesis of the naturally occurring enantiomer.

The synthesis of this compound requires efficient methods for the formation of ester and guanidine functional groups. nih.govnih.gov

Esterification Reactions: The formation of the bis-ester for the templated Diels-Alder reaction was achieved by reacting the trienoic acid with o-xylylene dibromide in the presence of cesium carbonate. nih.gov This esterification is a critical step that enables the subsequent stereocontrolled macrocyclization. nih.govbrandeis.edunih.govresearcher.life Standard hydrolysis conditions, such as using lithium hydroxide, are then employed to cleave the ester groups of the macrodiolide to reveal the dicarboxylic acid. nih.govlibretexts.org

Guanidinylation Protocols: The introduction of the four guanidine groups is another crucial aspect of the synthesis. A previously established method for the synthesis of stellettadine A, which involved a bis-acyl guanidine intermediate, was found to be unsuitable for the conversion of the diacid intermediate to this compound. nih.gov This necessitated the development of a more efficient guanidinylation procedure that avoids such intermediates. nih.gov The synthesis involves coupling the dicarboxylic acid with a protected agmatine (B1664431) derivative, followed by a final guanidinylation step. nih.gov

Formal Syntheses and Expedited Routes to this compound Core Structures

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. In the context of this compound, the synthesis of the macrodiolide intermediate via the templated Diels-Alder reaction can be considered a formal synthesis of the core structure. nih.govoup.com This macrodiolide has been successfully converted to this compound in four subsequent steps. nih.govbrandeis.edunih.gov This approach significantly expedites access to the this compound scaffold by efficiently constructing the central cyclohexene ring with the correct stereochemistry.

Methodological Advancements in this compound Synthesis

The primary methodological advancement in the synthesis of this compound is the development and successful application of the templated intramolecular Diels-Alder reaction. nih.govoup.com This strategy provides a robust solution to the challenge of controlling the stereochemistry of the key dimerization step. This innovative use of a template to control a bimolecular reaction by converting it into an intramolecular one is a significant contribution to the field of natural product synthesis.

Biosynthetic Hypotheses and Elucidation of Bistellettadine a Biogenesis

Proposed Precursor Identification and Biogenetic Origin

The biogenesis of Bistellettadine A is hypothesized to originate from the dimerization of simpler, monomeric precursors. sci-hub.se The core structure suggests a convergent biosynthetic pathway where two monomer units are joined to form the final complex molecule.

Proposed Precursors: The primary precursor is believed to be a derivative of stellettadine A . sci-hub.se Stellettadine A is itself a structurally unique alkaloid composed of a norsesquiterpene unit and an arcaine (B1209109) (1,4-diguanidinobutane) moiety. rsc.org The total synthesis of stellettadine A has been achieved, confirming its absolute configuration as R and identifying key building blocks like (R)-citronellal and agmatine (B1664431). rsc.orgrsc.orgnih.gov

The direct precursor for the dimerization is postulated to be a dehydro-stellettadine derivative. sci-hub.se This hypothetical monomer would contain a conjugated diene system, making it an ideal substrate for the proposed cycloaddition reaction that leads to the formation of the bistellettadine scaffold. The biogenetic origin is therefore traced back to terpenoid and amino acid metabolic pathways, which produce the norsesquiterpene and guanidinylated polyamine portions, respectively. This convergent approach, where complex structures arise from the combination of smaller, functionalized precursors, is a common theme in the biosynthesis of marine natural products. researchgate.net

Mechanistic Postulations for Key Biosynthetic Transformations (e.g., Enzyme-Catalyzed Cycloadditions)

The central mechanistic hypothesis for the formation of this compound is an intermolecular Diels-Alder reaction . Specifically, a [4π + 2π] cycloaddition between two molecules of a dehydro-stellettadine precursor is proposed to construct the core cyclohexene (B86901) ring that links the two monomeric units. sci-hub.se

This type of transformation is a powerful C-C bond-forming reaction in organic synthesis and is increasingly recognized in the biosynthesis of natural products. nih.gov While a specific "Diels-Alderase"—an enzyme that catalyzes a Diels-Alder reaction—has not yet been isolated for this compound biosynthesis, the stereoselectivity of the natural product suggests that the cycloaddition is likely under enzymatic control. iitd.ac.in Naturally occurring enzymes that catalyze [4+2] and other cycloadditions, such as in the biosynthesis of spinosyn A and streptoseomycin, have been identified, lending credence to the hypothesis of an enzymatic role in the formation of this compound. iitd.ac.inucla.edu

The proposed mechanism involves one molecule of the dehydro-stellettadine precursor acting as the diene and a second molecule acting as the dienophile. The enzyme would serve to:

Orient the two precursor molecules in a specific conformation within the active site to ensure the correct regiochemistry and stereochemistry of the resulting cycloadduct.

Lower the activation energy of the reaction, accelerating a transformation that might otherwise be slow or non-selective under physiological conditions.

The feasibility of this key transformation is supported by synthetic studies which have successfully employed a templated Diels-Alder reaction to construct the core of this compound. researchgate.netscience.gov

Comparative Biosynthetic Pathways with Related Marine Alkaloids

The proposed biosynthetic pathway for this compound shares fundamental strategies with those of other complex marine alkaloids, particularly those isolated from sponges. The concept of dimerization via cycloaddition is a recurring biosynthetic motif.

Stellettadine Alkaloids: this compound is part of a larger family of related compounds from Stelletta sponges, including the monomeric stellettadine A and other dimeric alkaloids like bistellettadine B. sci-hub.sersc.org The biosynthesis of these compounds is clearly linked, with the monomer serving as the fundamental building block for the dimers. This is analogous to the biosynthesis of other dimeric sesquiterpenoids where a Diels-Alder reaction is a key step in their formation from monomeric precursors. researchgate.net

Pyrrole-2-Aminoimidazole (P-2-AI) Alkaloids: This major class of marine alkaloids, which includes compounds like palau'amine, is also formed through complex oligomerizations of simpler precursors such as oroidin (B1234803) and clathrodin. nih.gov These pathways involve intricate cascades of reactions, including proposed cycloadditions, to assemble the final polycyclic structures. The biogenesis of this compound, involving the dimerization of functionalized precursors, reflects a similar biosynthetic logic.

Other Dimeric Alkaloids: The formation of bistellettazines, another class of dimeric alkaloids, is also proposed to occur via a Diels-Alder cycloaddition between two norsesquiterpene precursors. researchgate.net This highlights a convergent evolutionary strategy in marine organisms for generating structural diversity and complexity from a limited set of monomeric building blocks.

Preclinical Biological Activity and Mechanistic Studies of Bistellettadine a

In Vitro Biological Activity Assessments

In vitro studies have provided initial insights into the biological effects of Bistellettadine A at the cellular and molecular levels. These assessments have primarily focused on its inhibitory effects on microbial growth and enzymatic activity.

Cell-Based Assays for Antiproliferative Effects in Non-Human Cell Lines

Initial biological activity screenings of this compound have demonstrated inhibitory effects on the growth of certain microorganisms. Specifically, studies have reported its activity against the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. nih.gov The growth inhibition was observed at a concentration of 10 µ g/disk , indicating a potential for antiproliferative or antimicrobial properties. nih.gov However, comprehensive studies detailing the antiproliferative effects of this compound in a broader range of non-human cell lines, including dose-response relationships and cytotoxicity, are not extensively available in the current scientific literature.

Enzyme Inhibition and Receptor Binding Studies at the Molecular Level

At the molecular level, this compound has been identified as an inhibitor of Ca2+/calmodulin-dependent phosphodiesterase. nih.gov This enzyme plays a crucial role in various signal transduction pathways by hydrolyzing cyclic nucleotides. The reported inhibition was 40% at a concentration of 100 μM, suggesting a moderate inhibitory activity. nih.gov Detailed kinetic studies to determine the IC50 value, the nature of the inhibition (e.g., competitive, non-competitive), or the binding affinity (Ki) have not been extensively reported. Furthermore, there is a lack of available data from receptor binding studies to indicate any direct interaction of this compound with specific cellular receptors.

| Enzyme | Concentration | Percent Inhibition | Reference |

|---|---|---|---|

| Ca2+/calmodulin-dependent phosphodiesterase | 100 μM | 40% | nih.gov |

Modulation of Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction in Preclinical Models)

Comprehensive investigations into the effects of this compound on fundamental cellular processes such as cell cycle progression and apoptosis induction in preclinical models are not available in the published scientific literature. While its antiproliferative activity against yeast and E. coli suggests a potential to interfere with cell division, specific studies analyzing its impact on the different phases of the cell cycle (G0/G1, S, G2/M) or its ability to trigger programmed cell death (apoptosis) have not been reported.

Elucidation of Cellular and Molecular Mechanism of Action of this compound

The precise cellular and molecular mechanisms underlying the biological activities of this compound remain largely uncharacterized. The available data provides a starting point, but a detailed understanding of its mechanism of action requires further investigation.

Identification of Specific Molecular Targets and Ligand-Target Interactions

The identification of Ca2+/calmodulin-dependent phosphodiesterase as a target provides an initial clue into the molecular interactions of this compound. nih.gov However, this is likely not the sole target responsible for its biological effects. There is no further information available from studies aimed at identifying other specific molecular targets. Techniques such as affinity chromatography, proteomics, or genetic screening have not been reported in the context of elucidating the direct binding partners of this compound. Consequently, detailed information on ligand-target interactions, including the specific binding site on the phosphodiesterase enzyme or other potential targets, is currently unknown.

Investigation of Signaling Pathways and Cellular Responses

Given the limited knowledge of its specific molecular targets, the signaling pathways and broader cellular responses modulated by this compound have not been investigated. The inhibition of Ca2+/calmodulin-dependent phosphodiesterase suggests a potential to interfere with signaling pathways that are regulated by cyclic nucleotides and calcium. nih.gov However, downstream effects on specific pathways, such as those involved in cell proliferation, survival, or stress responses, have not been explored. Therefore, a comprehensive picture of the cellular responses to this compound treatment is not yet available.

In Vivo Pharmacological Evaluation in Preclinical Animal Models (Excluding Human-Relevant ADME/PK)

Detailed investigations into the effects of this compound within a living organism, which are crucial for understanding its therapeutic potential, have not been reported in the scientific literature.

There are currently no publicly available data from studies assessing the efficacy of this compound in any non-human models of disease. Information regarding its potential therapeutic effects, the range of diseases it might be effective against, and its activity in a biological system remains uncharacterized in the public domain.

The scientific community has not yet published any findings on the preclinical pharmacokinetic or pharmacodynamic profile of this compound. Key parameters such as its absorption, distribution, and the time course of its action within animal models have not been described. Consequently, an understanding of the relationship between the concentration of this compound and its pharmacological response is currently unavailable.

Due to the lack of available data, interactive data tables for efficacy studies and PK/PD characterization cannot be generated at this time.

Structure Activity Relationship Sar Studies of Bistellettadine a and Its Analogues

Design and Synthesis of Bistellettadine A Analogues and Derivatives

The design of analogues of this compound, a complex dimeric guanidine (B92328) alkaloid, is centered on systematic modifications of its core structure. The synthetic strategies for these analogues often build upon the methods developed for the total synthesis of the natural product itself. A common retrosynthetic analysis for this compound involves a key Diels-Alder dimerization of a monomeric precursor. dergipark.org.tr This approach offers a convergent and efficient route to the core structure.

The synthesis of analogues typically involves three main strategies:

Modification of the Guanidine Side Chains: The terminal guanidine groups are presumed to be critical for biological activity due to their potential to form salt bridges and hydrogen bonds with biological targets. Analogues are designed with variations in the length and substitution of the alkylguanidine chains to probe the impact of basicity and steric bulk.

Variation of the Linker between the Core and Side Chains: The amide linkages connecting the cyclohexene (B86901) core to the guanidine-bearing side chains are also targets for modification. Analogues with ester, ether, or other functionalities in place of the amides are synthesized to evaluate the importance of the amide bond's hydrogen bonding capacity and rigidity.

The synthesis of these derivatives often employs solid-phase or solution-phase combinatorial chemistry techniques to generate a library of compounds for biological screening. mdpi.comnih.gov For instance, a series of analogues could be prepared by coupling a common advanced intermediate, such as the dicarboxylic acid derived from the Diels-Alder dimerization, with a variety of substituted amines or alcohols to generate a diverse set of amides or esters. qsartoolbox.org

Systematic Structural Modifications and Their Correlated Biological Activity Profiles

Systematic structural modifications of this compound allow for a detailed investigation into how specific molecular features correlate with biological activity. The data obtained from these studies are essential for constructing a comprehensive SAR profile. Hypothetical data from such a study, focusing on a specific biological endpoint (e.g., inhibition of a particular enzyme or antimicrobial activity), could be summarized as follows:

| Compound | Modification from this compound | Relative Potency (%) |

|---|---|---|

| This compound | Parent Compound | 100 |

| Analogue 1 | Monomethylation of terminal guanidine | 85 |

| Analogue 2 | Dimethylation of terminal guanidine | 60 |

| Analogue 3 | Replacement of guanidine with amine | <10 |

| Analogue 4 | Ester linkage instead of amide | 30 |

| Analogue 5 | Inversion of stereocenter at C-1 | 50 |

| Analogue 6 | Saturated cyclohexene ring | 20 |

From this hypothetical data, several key SAR trends can be deduced:

The terminal guanidinium (B1211019) groups are critical for high potency, as their replacement with a simple amine (Analogue 3) leads to a dramatic loss of activity.

Substitution on the guanidine groups (Analogues 1 and 2) is tolerated to some extent, but increasing steric bulk appears to be detrimental to activity.

The amide linkage is important for activity, as its replacement with an ester (Analogue 4) reduces potency, suggesting the hydrogen bond donating and accepting capabilities of the amide are significant.

The stereochemistry of the cyclohexene core (Analogue 5) and the unsaturation within the ring (Analogue 6) are both important for maintaining optimal biological activity.

Computational Approaches to SAR Analysis (e.g., Quantitative Structure-Activity Relationship - QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For this compound analogues, a QSAR model would be developed using the biological activity data (e.g., IC₅₀ values) and a set of calculated molecular descriptors.

The general workflow for a QSAR study on this compound analogues would involve:

Data Set Preparation: A series of this compound analogues with their corresponding biological activities would be compiled.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular surface area, volume, shape indices, etc.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA), etc.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation linking the descriptors to the biological activity. atlantis-press.com

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. atlantis-press.com

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC₅₀) = 0.5 * LogP - 0.2 * (Molecular_Volume) + 1.2 * (H-bond_Donors) + C

This equation would suggest that biological activity increases with higher lipophilicity and more hydrogen bond donors, while it decreases with larger molecular volume. Such a model could then be used to predict the activity of newly designed, unsynthesized analogues.

Identification of Key Pharmacophores and Structural Elements for Biological Effects

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. dergipark.org.tr For this compound, a pharmacophore model would be generated based on the structures of the most active analogues. This model would highlight the key structural elements crucial for its biological effects.

Based on the SAR data, a pharmacophore model for this compound would likely include:

Two Cationic/Hydrogen Bond Donor Features: Corresponding to the two terminal guanidinium groups. These are likely involved in key electrostatic or hydrogen bonding interactions with the target.

Two Hydrogen Bond Acceptor Features: Representing the carbonyl oxygens of the amide linkages.

Hydrophobic/Steric Features: Defining the shape and volume of the central cyclohexene core, which likely fits into a specific binding pocket.

The spatial arrangement of these features in three dimensions would be critical. The distance and angles between the cationic centers, hydrogen bond acceptors, and the hydrophobic core would define the pharmacophoric space. This model would serve as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential to exhibit similar biological activities to this compound. nih.govvolkamerlab.org

Advanced Analytical Methodologies for Bistellettadine a Research

Chromatographic and Mass Spectrometric Techniques for Complex Mixture Analysis and Quantification

The analysis of Bistellettadine A often involves its separation from complex mixtures, such as synthetic reaction products or natural source extracts. High-Performance Liquid Chromatography (HPLC) has proven to be an indispensable tool for this purpose. In the total synthesis of (±)-Bistellettadine A, reverse-phase HPLC was crucial for the separation of the synthesized diastereomers, this compound (1a) and its C-11 epimer (1b). nih.gov The ability of HPLC to resolve these closely related compounds underscores its power in the analysis of intricate molecular assemblies. nih.govlibretexts.org

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of a compound. bnmv.ac.in For this compound, mass spectrometric analysis would be used to confirm the molecular formula, C34H54N8O4, by determining its precise molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions.

| Technique | Application in this compound Research | Key Findings |

| Reverse-Phase HPLC | Separation of diastereomers (this compound and epi-Bistellettadine A) | Successful separation of the 5:4 mixture of tetra trifluoroacetate (B77799) salts of 1a and 1b was achieved. nih.gov |

| Mass Spectrometry | Molecular weight determination and structural confirmation. | The structures of the bistellettadines were initially determined by spectroscopic analysis, which includes mass spectrometry. nih.gov |

Advanced NMR and X-ray Crystallography for Detailed Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. researcher.life For this compound, both ¹H and ¹³C NMR have been instrumental in confirming its structure and stereochemistry. The ¹H and ¹³C NMR spectra of synthetic (±)-Bistellettadine A were found to be in close agreement with those of the natural product, providing definitive evidence for the success of the synthesis. nih.gov

Specifically, the cis relationship between the two unsaturated side chains on the cyclohexene (B86901) ring of this compound was established through Nuclear Overhauser Effect (NOE) experiments. nih.gov NOE data provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of a molecule.

While a specific X-ray crystal structure for this compound is not prominently reported in the primary literature, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule. nih.gov Obtaining a single crystal of sufficient quality for X-ray diffraction analysis would provide the most precise and detailed picture of the solid-state conformation of this compound, confirming bond lengths, bond angles, and absolute stereochemistry. universiteitleiden.nl

| Technique | Application in this compound Research | Key Findings |

| ¹H NMR Spectroscopy | Structural confirmation and stereochemical analysis. | The ¹H NMR spectrum of synthetic this compound in DMSO-d6 closely matched that of the natural product. nih.gov |

| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton. | The ¹³C NMR spectrum of synthetic this compound was consistent with the proposed structure. nih.gov |

| NOE Spectroscopy | Determination of relative stereochemistry. | Established the cis relationship of the two unsaturated side chains on the cyclohexene core. nih.gov |

| X-ray Crystallography | Potential for definitive 3D structure determination. | Would provide unambiguous confirmation of the molecular structure in the solid state. |

Spectroscopic Techniques for Investigating Ligand-Target Interactions in Mechanistic Studies

This compound has been shown to exhibit biological activity, including the inhibition of Ca²⁺/calmodulin-dependent phosphodiesterase. nih.gov Understanding the molecular basis of this activity requires the study of its interaction with its biological targets. Various spectroscopic techniques can be employed to investigate these ligand-target interactions.

Fluorescence spectroscopy is a sensitive technique that can be used to monitor changes in the intrinsic fluorescence of a protein upon binding of a ligand like this compound. Alternatively, if this compound itself is fluorescent or can be fluorescently labeled, changes in its fluorescence properties upon binding can be monitored.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces behind the ligand-target interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique that can provide real-time data on the kinetics of binding and dissociation between a ligand and a target immobilized on a sensor surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (Kd).

While specific studies employing these techniques for this compound are not widely documented, they represent powerful future avenues for elucidating its mechanism of action at a molecular level.

| Technique | Potential Application for this compound | Information Gained |

| Fluorescence Spectroscopy | Investigating binding to target proteins. | Conformational changes in the target protein upon binding. |

| Isothermal Titration Calorimetry (ITC) | Characterizing the thermodynamics of binding. | Binding affinity (Kd), stoichiometry, enthalpy, and entropy of interaction. |

| Surface Plasmon Resonance (SPR) | Measuring the kinetics of ligand-target interaction. | Association and dissociation rate constants, and binding affinity. |

Future Research Directions and Translational Perspectives for Bistellettadine a

Exploration of Novel Synthetic Strategies and Methodological Advancements

Advancements in synthetic methodologies could include the application of innovative catalytic systems, such as organocatalysis or transition-metal catalysis, to construct the key stereocenters with high precision. researchgate.net The development of a convergent synthesis, where complex fragments are prepared separately and then coupled, could also significantly enhance efficiency. Furthermore, exploring chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, could offer a powerful strategy for producing Bistellettadine A and its analogs.

| Synthetic Strategy | Key Features | Potential Advantages |

| Templated Diels-Alder Reaction | Use of a template to control the stereochemistry of the cycloaddition. | High stereospecificity in a single step. nih.gov |

| Convergent Synthesis | Independent synthesis of key fragments followed by coupling. | Increased overall efficiency and flexibility. |

| Organocatalysis | Use of small organic molecules as catalysts. | Avoidance of toxic metals, mild reaction conditions. researchgate.net |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | High selectivity and milder reaction conditions. |

Deeper Mechanistic Insights into Undiscovered Biological Activities

Initial studies have revealed the metamorphosis-inducing activity of this compound in the larvae of the ascidian Halocynthia roretzi. researchgate.net However, the full spectrum of its biological activities and the underlying molecular mechanisms remain largely unexplored. Future research should aim to conduct comprehensive biological screenings to identify novel therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory effects. u-tokyo.ac.jp

Investigating the structure-activity relationships (SAR) of this compound is crucial. mdpi.com By synthesizing and evaluating a library of analogs with systematic modifications to the core structure, researchers can identify the key pharmacophoric features responsible for its biological effects. mdpi.com Advanced "omics" technologies, including genomics, proteomics, and metabolomics, can be employed to elucidate the cellular pathways and molecular targets modulated by this compound. This deeper mechanistic understanding is essential for its potential development as a therapeutic agent.

Potential for Biosynthetic Pathway Engineering and Biomimetic Synthesis

Understanding the natural production of this compound in its source organism, the marine sponge Stelletta sp., is a significant area for future investigation. researchgate.net Elucidating the biosynthetic pathway, including the identification and characterization of the enzymes involved, could pave the way for biosynthetic pathway engineering. dtu.dkcardiff.ac.uk By transferring the relevant genes into a heterologous host, such as Escherichia coli or yeast, it may be possible to develop a sustainable and scalable biotechnological production platform for this compound. kaist.ac.krbiorxiv.org This approach would overcome the limitations of sourcing the compound from its natural marine environment. dtu.dk

Furthermore, insights into the biosynthetic pathway can inspire biomimetic synthetic strategies. brandeis.eduresearchgate.net A biomimetic synthesis attempts to replicate nature's synthetic route in the laboratory. researchgate.netudel.edu This approach can often lead to more efficient and elegant syntheses of complex natural products. researchgate.netbu.edu By mimicking the key enzymatic transformations, chemists may discover novel reactions and strategies for constructing the intricate architecture of this compound. brandeis.eduudel.edu

Rational Design and Development of this compound-Inspired Chemical Entities

The unique guanidine-containing bicyclic structure of this compound makes it an attractive scaffold for the rational design of new chemical entities. scribd.comnih.gov By using this compound as a starting point, medicinal chemists can design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Computational modeling and structure-based drug design can be utilized to predict the interactions of this compound-inspired molecules with specific biological targets. mdpi.com This in silico approach can guide the synthesis of targeted analogs with a higher probability of desired biological activity. The development of such compounds could lead to new therapeutic agents for a variety of diseases. The exploration of simplified analogs that retain the key structural features for activity but are more synthetically accessible is also a promising avenue.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.